molecular formula C13H19NO2 B2931290 (R)-2-(3,4-dimethoxybenzyl)pyrrolidine CAS No. 134454-21-0

(R)-2-(3,4-dimethoxybenzyl)pyrrolidine

Cat. No. B2931290
CAS RN: 134454-21-0
M. Wt: 221.3
InChI Key: PVZYPDMLAMMCDC-LLVKDONJSA-N
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Description

Synthesis Analysis

The specific synthesis process for “®-2-(3,4-dimethoxybenzyl)pyrrolidine” is not detailed in the search results .


Molecular Structure Analysis

The molecular structure of “®-2-(3,4-dimethoxybenzyl)pyrrolidine” is not explicitly provided in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving “®-2-(3,4-dimethoxybenzyl)pyrrolidine” are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-(3,4-dimethoxybenzyl)pyrrolidine” are not detailed in the search results .

Scientific Research Applications

Conducting Polymers

The research on derivatized bis(pyrrol-2-yl) arylenes, which includes compounds related to (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, has led to the synthesis of conducting polymers. These polymers are synthesized via electropolymerization and have shown potential due to their low oxidation potentials, making them stable in their conducting form. This property is particularly important for applications in electronics and materials science where stable conducting materials are required (Sotzing et al., 1996).

Dopamine D2 Receptor Ligands

Research into fluorinated substituted benzamides, which are structurally related to (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, has led to the development of new selective dopamine D2 receptor ligands. These compounds have been studied for their potential use in neuroimaging and the study of neurological disorders, offering high selectivity and affinity for the D2 receptors. Such ligands are crucial for advancing our understanding of dopamine-related diseases and developing targeted therapies (Hall et al., 1991).

Chiral 3-Substituted Pyrrolidines

The synthesis of chiral 3-substituted pyrrolidines, derived from compounds akin to (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, showcases the compound's versatility in creating enantiomerically pure pyrrolidines. These compounds have significant implications in medicinal chemistry and asymmetric synthesis, providing a pathway to develop novel pharmaceuticals with high enantiomeric purity (Suto et al., 1992).

Polyimide Materials

The development of novel polyimides derived from pyridine-containing monomers, including those related to (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, has opened new avenues in materials science. These polyimides exhibit outstanding thermal stability, mechanical properties, and low dielectric constants, making them suitable for advanced electronic and aerospace applications (Wang et al., 2006).

Antitumor Activity

Compounds structurally related to (R)-2-(3,4-dimethoxybenzyl)pyrrolidine have been synthesized and evaluated for their antitumor activity. One such compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has shown significant activity against certain types of cancer, highlighting the potential of these compounds in developing new anticancer drugs (Grivsky et al., 1980).

Mechanism of Action

The mechanism of action of “®-2-(3,4-dimethoxybenzyl)pyrrolidine” is not detailed in the search results .

Safety and Hazards

The safety and hazards associated with “®-2-(3,4-dimethoxybenzyl)pyrrolidine” are not detailed in the search results .

Future Directions

The future directions for research or applications of “®-2-(3,4-dimethoxybenzyl)pyrrolidine” are not detailed in the search results .

Relevant Papers The search results did not provide specific papers related to "®-2-(3,4-dimethoxybenzyl)pyrrolidine" .

properties

IUPAC Name

(2R)-2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZYPDMLAMMCDC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(3,4-dimethoxybenzyl)pyrrolidine

Synthesis routes and methods

Procedure details

Hydrogenate 11.7 g of 1-benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine in ethanol with 6.5 g of palladium/activated charcoal (10% strength)/hydrogen. Free the product from solvent and catalyst, and then distil it under a high vacuum. Purify via the picrate to obtain a yield of 3.2 g (38.5% of theory).
Name
1-benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6.5 g
Type
catalyst
Reaction Step Four

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